molecular formula C10H11ClN2O3 B2632699 3-(4-Amino-2-chlorobenzamido)propanoic acid CAS No. 1189749-56-1

3-(4-Amino-2-chlorobenzamido)propanoic acid

Cat. No.: B2632699
CAS No.: 1189749-56-1
M. Wt: 242.66
InChI Key: HYKDWQHRQYSVTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Amino-2-chlorobenzamido)propanoic acid (CAS 1189749-56-1) is a synthetic organic compound with the molecular formula C10H11ClN2O3 and a molecular weight of 242.66 g/mol . This compound features a propanoic acid chain linked via an amide bond to a 4-amino-2-chlorobenzene ring, a structure that serves as a valuable scaffold in medicinal chemistry research . The presence of both amino and carboxylic acid functional groups provides handles for further chemical modifications, making it a versatile intermediate for generating diverse libraries of derivatives. Current research explores similar propanoic acid-based structures as promising scaffolds for developing novel therapeutic agents . For instance, studies on structurally related 3-(heteroaryl)propanoic acid derivatives have identified potent candidates with antiproliferative activity against drug-resistant lung cancer cell lines, acting through potential dual-targeting mechanisms involving SIRT2 and EGFR . Simultaneously, other research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has demonstrated significant structure-dependent antimicrobial activity against multidrug-resistant ESKAPE pathogens and drug-resistant Candida species, including Candida auris . These findings underscore the potential of this chemical class in addressing pressing challenges in oncology and anti-infective research. This product is supplied for research and development purposes. It is intended for use in laboratory settings only and is not classified as a drug or pharmaceutical agent. 3-(4-Amino-2-chlorobenzamido)propanoic acid is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

3-[(4-amino-2-chlorobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c11-8-5-6(12)1-2-7(8)10(16)13-4-3-9(14)15/h1-2,5H,3-4,12H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKDWQHRQYSVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emerging Potential of 3-(4-Amino-2-chlorobenzamido)propanoic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: A Scaffold of Promise

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Among the myriad of structures, derivatives of 3-(4-Amino-2-chlorobenzamido)propanoic acid are emerging as a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of this chemical space, offering insights into the synthesis, structure-activity relationships (SAR), and prospective applications of these derivatives for researchers, scientists, and drug development professionals. The inherent structural features of this scaffold, combining a substituted benzamide with a flexible β-amino acid moiety, provide a unique platform for the design of targeted therapeutics.

The core structure is characterized by a 4-amino-2-chlorobenzoyl group appended to a 3-aminopropanoic acid backbone. The strategic placement of the chlorine atom and the amino group on the phenyl ring significantly influences the molecule's electronic and steric properties, which can be fine-tuned to enhance interactions with biological targets.[1][2] Furthermore, the propanoic acid portion offers multiple points for chemical modification, allowing for the exploration of a broad chemical space to optimize pharmacokinetic and pharmacodynamic properties.[1]

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of 3-(4-Amino-2-chlorobenzamido)propanoic acid derivatives can be approached through several established organic chemistry methodologies. The primary reaction for constructing the core structure is the formation of an amide bond between a derivative of 4-amino-2-chlorobenzoic acid and a 3-aminopropanoic acid ester, followed by ester hydrolysis.

General Synthesis Workflow

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Reaction Steps cluster_2 Final Product 4-Amino-2-chlorobenzoic_acid 4-Amino-2-chlorobenzoic acid Activation Carboxylic Acid Activation 4-Amino-2-chlorobenzoic_acid->Activation e.g., SOCl₂, HATU 3-Aminopropanoic_acid_ester 3-Aminopropanoic acid ester Amide_Coupling Amide Bond Formation 3-Aminopropanoic_acid_ester->Amide_Coupling Activation->Amide_Coupling Deprotection Ester Hydrolysis Amide_Coupling->Deprotection Intermediate Final_Compound 3-(4-Amino-2-chlorobenzamido) propanoic acid derivative Deprotection->Final_Compound e.g., LiOH, HCl

Caption: General synthetic workflow for 3-(4-Amino-2-chlorobenzamido)propanoic acid derivatives.

Detailed Experimental Protocol: Amide Coupling

A robust and commonly employed method for the synthesis of the parent scaffold involves the acylation of a β-alanine ester with an activated 4-amino-2-chlorobenzoic acid.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: To a solution of 4-amino-2-chlorobenzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or activate the carboxylic acid by converting it to an acid chloride using thionyl chloride or oxalyl chloride. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: In a separate flask, dissolve the hydrochloride salt of a 3-aminopropanoic acid ester (e.g., ethyl 3-aminopropanoate) in the same anhydrous solvent and add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the salt and free the amine.

  • Coupling Reaction: Slowly add the activated carboxylic acid solution to the amine solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Ester Hydrolysis (Deprotection): The purified ester intermediate is dissolved in a suitable solvent mixture, such as tetrahydrofuran and water, and treated with a base like lithium hydroxide or sodium hydroxide to hydrolyze the ester. The reaction is monitored by TLC. Upon completion, the reaction is acidified to precipitate the final carboxylic acid product, which can be collected by filtration and further purified by recrystallization.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies on 3-(4-Amino-2-chlorobenzamido)propanoic acid are not extensively published, valuable insights can be drawn from related structures. The biological activity of these derivatives can be modulated by modifications at three key positions: the aromatic ring, the amide linker, and the propanoic acid backbone.

Modification Site Potential Impact on Activity Rationale
Aromatic Ring Altering electronic properties, lipophilicity, and steric interactions.The 4-amino group can be acylated, alkylated, or used as a handle for further derivatization. The 2-chloro substituent influences the conformation of the molecule and can participate in halogen bonding.[1]
Amide Linker Modifying hydrogen bonding capacity and conformational rigidity.Replacement of the amide bond with other linkers (e.g., sulfonamide, urea) can impact target binding and metabolic stability.
Propanoic Acid Backbone Influencing pharmacokinetic properties and providing attachment points for further functionalization.The carboxylic acid can be converted to esters, amides, or other functional groups to modulate solubility and cell permeability. The α- and β-positions can be substituted to introduce chirality and conformational constraints.[1]

Potential Therapeutic Applications

Derivatives of similar propanoic acid scaffolds have demonstrated a wide range of biological activities, suggesting that 3-(4-Amino-2-chlorobenzamido)propanoic acid derivatives could be promising candidates in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potential of N-acyl-β-alanine derivatives as anticancer agents. For instance, derivatives of N-(4-chlorophenyl)-β-amino acid have been shown to induce cell death in non-small cell lung carcinoma cells through mitochondria-targeted pathways.[1] The structural similarity suggests that derivatives of 3-(4-Amino-2-chlorobenzamido)propanoic acid could exhibit similar cytotoxic effects. The presence of the 4-amino group offers a site for introducing moieties known to enhance anticancer activity. Furthermore, studies on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promising anticancer and antioxidant properties.[3][4]

Antimicrobial Properties

The global health threat of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[5][6] The 3-aminopropanoic acid scaffold has been explored for the development of new antimicrobial candidates. For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have exhibited structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species.[5][6][7] The 4-amino-2-chlorobenzamido moiety could be a key pharmacophore in designing new agents to combat these challenging infections.

Neurological Disorders

Amino acid derivatives are fundamental building blocks for therapeutics targeting the central nervous system.[2] The 3-aminopropanoic acid backbone is a β-amino acid, a class of compounds known to exhibit interesting pharmacological properties, including acting as receptor antagonists.[8] The chlorophenyl group is a common feature in molecules designed to interact with neurological targets.[2][8] Therefore, derivatives of 3-(4-Amino-2-chlorobenzamido)propanoic acid could be explored for their potential in treating various neurological conditions.[8]

Future Directions and Conclusion

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Amino Acid Derivatives in Modern Pharmaceutical Development. 2026. Available from: [Link]

  • Kavaliauskas P, Grybaitė B, Sapijanskaitė-Banevic B, Vaickelionienė R, Petraitis V, Petraitienė R, et al. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant. Semantic Scholar. 2024. Available from: [Link]

  • Kavaliauskas P, Grybaitė B, Sapijanskaitė-Banevic B, Vaickelionienė R, Petraitis V, Petraitienė R, et al. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. 2024. Available from: [Link]

  • Yaseen M, Ahmed S, Khan IU, Ali S, Aslam M, Hassan M, et al. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. 2023. Available from: [Link]

  • Grybaitė B, Vaickelionienė R, Sapijanskaitė-Banevic B, Mickevičius V. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. 2025. Available from: [Link]

  • Kavaliauskas P, Jonušienė I, Stankevičienė R, Petraitis V, Petraitienė R, Mickevičius V. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. 2024. Available from: [Link]

  • Kavaliauskas P, Jonušienė I, Stankevičienė R, Petraitis V, Petraitienė R, Mickevičius V. (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. 2024. Available from: [Link]

  • Kavaliauskas P, Grybaitė B, Sapijanskaitė-Banevic B, Vaickelionienė R, Petraitis V, Petraitienė R, et al. (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate. 2025. Available from: [Link]

  • PubChem. 3-[(4-chlorobenzoyl)amino]propanoic Acid. Available from: [Link]

  • Bashir S, Bashir S, Al-Harrasi A, Rehman NU, Shah A, Khan A, et al. Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. 2023. Available from: [Link]

  • Maolanon N, Jessen CB, Hansen KB, Bunch L. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. 2022. Available from: [Link]

  • Suzuki T, Fujita M, Nakagawa K, Ishizaki K, Kawasaki T, Otani T, et al. Study of the Structure–Activity Relationship of an Anti-Dormant Mycobacterial Substance 3-(Phenethylamino)Demethyl(oxy)aaptamine to Create a Probe Molecule for Detecting Its Target Protein. MDPI. 2022. Available from: [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Coupling Strategies for Synthesizing 3-(4-Amino-2-chlorobenzamido)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

The synthesis of 3-(4-Amino-2-chlorobenzamido)propanoic acid presents a classic but deceptive challenge in organic chemistry. The target molecule requires forming an amide bond between 4-amino-2-chlorobenzoic acid (the electrophile) and


-alanine  (the nucleophile).
The "Triple Threat" Challenge

Successfully synthesizing this molecule requires navigating three simultaneous chemical hurdles:

  • Electronic Deactivation: The 4-amino group on the benzoic acid is a strong electron-donating group (EDG). This increases electron density at the carbonyl carbon, significantly reducing its electrophilicity and making activation difficult compared to unsubstituted benzoic acids.

  • Steric Hindrance: The chlorine atom at the ortho (2-position) creates a steric blockade, hindering the approach of bulky coupling reagents or the incoming nucleophile.

  • Chemoselectivity: The starting material contains a free aniline amine (4-NH

    
    ). While less nucleophilic than the aliphatic amine of 
    
    
    
    -alanine, it poses a risk of self-coupling (polymerization) if highly reactive, non-selective activating agents are used.

This guide provides two optimized protocols: a T3P® (Propylphosphonic Anhydride) route for scalability and chemoselectivity, and a HATU route for high-throughput discovery.

Reagent Selection Guide

The choice of coupling reagent is dictated by the interplay between the deactivated acid and the need to avoid protecting the aniline group.

ReagentSuitabilityMechanism & Rationale
T3P (Propylphosphonic anhydride) Recommended (Process) High Chemoselectivity: T3P is highly selective for aliphatic amines over anilines. It activates the sterically hindered 2-chloro acid efficiently without requiring N-protection of the 4-amino group. It also offers a simple aqueous workup.[1]
HATU Recommended (Discovery) High Reactivity: Overcomes the electronic deactivation of the 4-amino group and the steric bulk of the 2-chloro group. Ideal for milligram-scale where yield is prioritized over cost.
EDC / HOBt Not RecommendedInsufficient Activity: Often too slow for electron-rich, sterically hindered acids (2-Cl, 4-NH

), leading to incomplete conversion.
Thionyl Chloride (SOCl

)
Legacy / AlternativeHarsh Conditions: Converts the acid to the acid chloride. Effective but requires careful handling to prevent the free aniline from reacting with the acid chloride (self-polymerization). usually requires protecting the aniline first.

Visualizing the Chemoselectivity

The following diagram illustrates the pKa-driven strategy that allows direct coupling without protecting the 4-amino group.

Chemoselectivity cluster_legend Reaction Logic Aniline 4-Amino Group (Aniline) pKa ~ 4.0 (Poor Nucleophile) Acid 2-Chloro-4-aminobenzoic Acid (Electrophile) Aniline->Acid Slow/No Reaction (Avoided by pKa diff) BetaAla Beta-Alanine (Aliphatic Amine) pKa ~ 10.2 (Strong Nucleophile) BetaAla->Acid Fast Reaction (Preferred) Product Target Amide Product Acid->Product Coupling Selectivity Key Insight: At basic pH (DIPEA), Aliphatic amine is >10^5 times more nucleophilic than Aniline.

Caption: Chemoselective strategy relying on the nucleophilicity gap between the aliphatic amine (target) and the aniline impurity (competitor).[2][3][4][5][6][7][8][9][10][11][12][13]

Experimental Protocols

Protocol A: The Scalable T3P Route (Recommended)

Objective: Synthesis of 3-(4-amino-2-chlorobenzamido)propanoic acid without N-protection. Scale: 1.0 gram (Adaptable to kg scale).

Phase 1: Coupling

Note: We use


-alanine ethyl ester hydrochloride to improve solubility in organic solvents. The free amino acid (zwitterion) is insoluble in most coupling solvents.
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-amino-2-chlorobenzoic acid (1.0 eq, 5.8 mmol) and

    
    -alanine ethyl ester hydrochloride  (1.1 eq, 6.4 mmol) in Ethyl Acetate (EtOAc)  (10 volumes, 10 mL) or 2-MeTHF .
    
    • Why EtOAc? T3P is supplied in EtOAc; using the same solvent simplifies workup.

  • Base Addition: Cool to 0°C. Add Pyridine (3.0 eq) or DIPEA (3.0 eq) dropwise.

    • Observation: The solution should become homogenous or a fine suspension as the HCl is neutralized.

  • Activation: Add T3P (50% w/w in EtOAc) (1.5 eq) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours.

    • Monitoring: Check by HPLC or TLC (50% EtOAc/Hexane). The limiting reagent (benzoic acid) should be consumed.

  • Workup:

    • Add water (10 mL) to quench.

    • Separate phases. Wash the organic layer with 0.5 M HCl (to remove excess pyridine/aniline), then sat. NaHCO

      
      , then brine.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate to yield the intermediate ester .
Phase 2: Saponification (Hydrolysis)
  • Dissolution: Dissolve the crude ester in THF/Water (3:1) (10 mL).

  • Hydrolysis: Add LiOH·H

    
    O  (2.5 eq). Stir at room temperature for 2-4 hours.
    
    • Why LiOH? It is milder than NaOH and minimizes side reactions with the chlorinated aromatic ring.

  • Isolation:

    • Evaporate THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~3-4 using 1 M HCl.

    • Precipitation: The target acid, 3-(4-amino-2-chlorobenzamido)propanoic acid, will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

Protocol B: The HATU Discovery Route

Objective: Rapid synthesis for small-scale library generation.

  • Dissolution: In a vial, dissolve 4-amino-2-chlorobenzoic acid (1.0 eq) in DMF (anhydrous).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes.

    • Note: The solution turns yellow/orange (activated ester formation).

  • Coupling: Add

    
    -alanine ethyl ester HCl  (1.1 eq) followed by additional DIPEA  (1.0 eq) to neutralize the salt.
    
  • Reaction: Stir at Room Temperature for 2 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF/HATU byproducts), dry, and concentrate.

  • Hydrolysis: Proceed with LiOH hydrolysis as in Protocol A.

Analytical Validation

Expected Data
  • Appearance: White to off-white crystalline solid.

  • Mass Spectrometry (ESI+):

    • Calculated MW: 242.06 Da

    • Observed [M+H]

      
      : 243.1 m/z
      
    • Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks due to the Chlorine atom.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.1 (s, 1H, COOH)
      
    • 
       8.2 (t, 1H, Amide NH)
      
    • 
       7.2 (d, 1H, Ar-H, ortho to Cl)
      
    • 
       6.7 (s, 1H, Ar-H, ortho to NH2)
      
    • 
       6.5 (d, 1H, Ar-H)
      
    • 
       5.6 (s, 2H, Ar-NH2, broad)
      
    • 
       3.4 (q, 2H, N-CH2)
      
    • 
       2.5 (t, 2H, CH2-COOH)
      

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield Steric hindrance of 2-Cl group.Switch to T3P and heat to 40-50°C. The elevated temperature helps overcome the steric barrier without causing decomposition.
Self-Coupling Aniline reacting with activated acid.Ensure

-alanine ester
is added immediately or is present in the flask before adding the coupling reagent. Maintain basic pH to keep aliphatic amine nucleophilic.
Incomplete Hydrolysis Steric bulk near amide.The remote ester is not hindered. If hydrolysis is slow, ensure THF is used to solubilize the organic ester; water alone is insufficient.

Workflow Visualization

Workflow Start Start: 4-Amino-2-chlorobenzoic Acid Reagent Add Beta-Alanine Ethyl Ester HCl + T3P (50% in EtOAc) + Pyridine Start->Reagent Dissolve in EtOAc Intermediate Intermediate: Ethyl 3-(4-amino-2-chlorobenzamido)propanoate Reagent->Intermediate Stir 20°C, 4-12h Hydrolysis Hydrolysis: LiOH / THF / H2O Intermediate->Hydrolysis Isolate & Redissolve Acidification Acidification: Adjust pH to 3-4 with HCl Hydrolysis->Acidification Saponification Complete Final Final Product: 3-(4-Amino-2-chlorobenzamido)propanoic acid Acidification->Final Precipitate & Filter

Caption: Step-by-step process flow for the synthesis using the T3P/Ethyl Ester route.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[2][8][14] Amide bond formation and peptide coupling.[1][2][5][8][12][13][15] Tetrahedron, 61(46), 10827–10852.[8]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[15] Organic Process Research & Development, 20(2), 140–177.

  • BenchChem. (2025).[16] Established Synthetic Routes for 3-[(4-chlorobenzoyl)amino]propanoic Acid.[17] BenchChem Application Notes.

  • Archimica (Now Curia). (2011). T3P® (Propylphosphonic Anhydride): The Water Scavenger and Coupling Agent.[10] Technical Brochure.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-(4-Amino-2-chlorobenzamido)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 3-(4-Amino-2-chlorobenzamido)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines theoretical knowledge with practical, field-proven troubleshooting strategies. This document is structured in a question-and-answer format to directly address the common issues you may face during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main structural features of 3-(4-Amino-2-chlorobenzamido)propanoic acid that influence its solubility?

A1: The solubility of 3-(4-Amino-2-chlorobenzamido)propanoic acid is primarily governed by its amphoteric nature, meaning it has both acidic and basic functional groups. These are:

  • A carboxylic acid group (-COOH): This group is weakly acidic and can be deprotonated at basic pH to form a more soluble carboxylate salt (-COO⁻).

  • An amino group (-NH2): This group is weakly basic and can be protonated at acidic pH to form a more soluble ammonium salt (-NH3⁺).

  • An aromatic benzamide core: This part of the molecule is largely non-polar and contributes to its low solubility in aqueous solutions. The presence of a chlorine atom further enhances its lipophilicity.

The interplay of these groups means that the compound's solubility is expected to be highly dependent on the pH of the solution[1][2][3][4]. At its isoelectric point (the pH at which the net charge is zero), the molecule will likely have its lowest aqueous solubility.

Q2: What are the recommended starting solvents for preparing a stock solution?

A2: Given the limited aqueous solubility of similar N-benzoyl amino acid derivatives, it is recommended to start with polar aprotic organic solvents to prepare a concentrated stock solution[5]. The most common and effective choices are:

  • Dimethyl sulfoxide (DMSO): This is an excellent solvent for a wide range of organic compounds and is a good first choice.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a powerful solvent for many poorly soluble compounds.

  • Ethanol: While it may be a weaker solvent than DMSO or DMF for this compound, it is often more compatible with biological assays.

It is crucial to be aware of the potential toxicity of these solvents in your experimental system and to always include appropriate vehicle controls[6].

Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in a concentrated organic stock is not soluble in the final aqueous buffer at the desired concentration. Here are several troubleshooting steps:

  • Lower the final concentration: The simplest solution may be to reduce the target concentration of the compound in your assay.

  • Increase the percentage of organic solvent: If your experiment can tolerate it, a slightly higher final concentration of the organic solvent (e.g., 0.5% or 1% DMSO) may be sufficient to keep the compound in solution.

  • Use a co-solvent: Incorporating a water-miscible co-solvent can improve solubility[7][8]. Polyethylene glycol (PEG) 400 and propylene glycol are common choices.

  • Employ surfactants: A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to form micelles that encapsulate the hydrophobic compound and maintain its solubility in an aqueous environment[3][9].

  • Adjust the pH of the aqueous buffer: As this molecule is amphoteric, altering the pH of your buffer can significantly increase its solubility[10]. For this specific molecule, both acidic and basic conditions are likely to improve solubility compared to a neutral pH.

Troubleshooting Guides

Guide 1: Systematic Approach to Solubilization for In Vitro Assays

This guide provides a step-by-step workflow for systematically determining the best solubilization strategy for 3-(4-Amino-2-chlorobenzamido)propanoic acid for use in in vitro assays.

Solubility_Workflow start Start: Dry Compound stock_prep Prepare 10 mM Stock in DMSO start->stock_prep check_stock Visually Inspect for Dissolution stock_prep->check_stock sonicate Warm / Sonicate check_stock->sonicate No dilute_aq Dilute to Final Concentration in Aqueous Buffer check_stock->dilute_aq Yes sonicate->check_stock check_precip Precipitation Observed? dilute_aq->check_precip success Success: Proceed with Experiment check_precip->success No troubleshoot Initiate Troubleshooting check_precip->troubleshoot Yes lower_conc Option 1: Lower Final Concentration troubleshoot->lower_conc ph_adjust Option 2: Adjust Buffer pH troubleshoot->ph_adjust cosolvent Option 3: Add Co-solvent (e.g., PEG 400) troubleshoot->cosolvent surfactant Option 4: Add Surfactant (e.g., Tween® 80) troubleshoot->surfactant re_evaluate Re-evaluate Solubility lower_conc->re_evaluate ph_adjust->re_evaluate cosolvent->re_evaluate surfactant->re_evaluate re_evaluate->success Soluble failure Insoluble: Consider Formulation Strategies re_evaluate->failure Insoluble

Sources

Technical Support Center: Crystallization of 3-(4-Amino-2-chlorobenzamido)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Subject: Troubleshooting Guide for Zwitterionic Amide Crystallization

Introduction

Welcome to the technical support center. You are likely here because 3-(4-Amino-2-chlorobenzamido)propanoic acid is failing to crystallize as a discrete solid, instead presenting as an oil, a gel, or an amorphous gum.

This molecule presents a "perfect storm" of crystallization challenges:

  • Zwitterionic Nature: It contains a basic aniline (

    
    , pKa 
    
    
    
    3–4) and an acidic carboxylic tail (
    
    
    , pKa
    
    
    4.5), creating a pH-dependent solubility profile with a distinct Isoelectric Point (pI).
  • Amide Functionality: The benzamide linkage promotes strong intermolecular hydrogen bonding, often leading to gelation or oiling out (Liquid-Liquid Phase Separation) rather than crystal lattice formation.

  • Conformational Flexibility: The propanoic acid chain allows for multiple conformers, increasing the risk of polymorphism and difficult nucleation.

This guide moves beyond generic advice, offering mechanistic solutions derived from industrial crystallization principles.

Troubleshooting Guide 1: The Product "Oils Out" (LLPS)

Symptom: Upon cooling or antisolvent addition, the solution becomes cloudy with distinct liquid droplets (oil) settling at the bottom, rather than solid particles.

Mechanism: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the metastable limit for liquid separation is reached before the metastable limit for crystallization. This is thermodynamically driven by high impurity levels or an unfavorable interaction parameter between the solute and the solvent system (often water/alcohol mixtures). The "oil" is a solute-rich liquid phase.

Corrective Protocol: The "Dual-Temperature" Oscillation

Do not simply cool the oil; it will harden into a glass. You must force the system back into the single-phase region and nucleate carefully.

  • Re-dissolution: Reheat the mixture until the oil phase disappears completely and the solution is homogeneous (Single Phase Region).

  • Seed Point Determination: Cool slowly (

    
    ) until the very first sign of cloudiness appears.
    
  • The Hold: Immediately hold the temperature. Do not cool further.

  • Seeding: Add 0.5–1.0 wt% of pure seed crystals.

    • If you lack seeds: Use a sonication probe (20kHz, 5s pulse) to induce nucleation.

  • Ripening: Hold at this temperature for 2–4 hours. The oil droplets should transfer mass to the crystal seeds (Ostwald Ripening).

  • Slow Cooling: Once a solid bed is established, cool at a linear rate of

    
    .
    

Visualization: Oiling Out Decision Matrix

OilingOut Start Observation: Oiling Out Reheat Step 1: Reheat to Clear Solution (Single Phase) Start->Reheat Cool Step 2: Cool to Cloud Point Reheat->Cool Seed Step 3: Add Seeds / Sonicate Cool->Seed Check Did Crystals Form? Seed->Check Ripen Step 4: Isothermal Hold (2-4h) Convert Oil to Solid Check->Ripen Yes SolventChange Action: Change Solvent System (Reduce Water Content) Check->SolventChange No (Oil persists) End Crystalline Solid Ripen->End Slow Cool

Caption: Workflow for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Troubleshooting Guide 2: Gelation (The "Jelly" Effect)

Symptom: The solution solidifies into a semi-transparent block or thick slurry that cannot be filtered.

Mechanism: The amide and carboxylic acid groups form 1D hydrogen-bonded stacks (fibrils) that trap solvent molecules. This is common in benzamide derivatives. The kinetics of fiber formation are faster than 3D crystal packing.

Corrective Protocol: Hydrogen Bond Disruption

To break the gel, you must disrupt the solvent-solute H-bonding network without dissolving the product.

  • Thermal Cycling: Heat the gel to break the fibrils, then cool very slowly. Fast cooling promotes kinetic gelation; slow cooling promotes thermodynamic crystallization.

  • Shear Force: Apply high-shear mixing (e.g., an overhead stirrer with a pitched-blade turbine, not a magnetic stir bar). Shear can break the delicate fibril networks.

  • Additive Strategy (The "Disrupter"):

    • Add 1–5% v/v of a "disrupter" solvent that competes for Hydrogen bonds.

    • Recommended:Acetone or Acetonitrile . These are polar aprotic but lack H-bond donors, often destabilizing the gel network in favor of crystal packing.

Troubleshooting Guide 3: pH-Controlled Crystallization (Zwitterionic Behavior)

Symptom: Low yield or high solubility in the mother liquor.

Mechanism: As a zwitterion, 3-(4-Amino-2-chlorobenzamido)propanoic acid has a U-shaped solubility curve.

  • pH < 2: Soluble (Cationic form:

    
    ).
    
  • pH > 7: Soluble (Anionic form:

    
    ).
    
  • pH

    
     3.5–4.5 (Isoelectric Point, pI):  Minimum solubility.
    

Corrective Protocol: The "pH Swing"

Do not rely solely on cooling. Use pH to drive supersaturation.

  • Dissolution: Dissolve the crude material in water/methanol (1:1) by adjusting pH to 9.0 using NaOH (forming the sodium salt).

  • Filtration: Filter off any insoluble mechanical impurities while in this high-solubility state.

  • Acidification (Critical Step):

    • Slowly add 1M HCl.

    • Target: Monitor pH continuously.

    • Precipitation should begin as you approach pH 5.0.

    • Stop exactly at the pI (experimentally determine this, likely around pH 3.8–4.2 ).

  • Aging: Allow the slurry to stir at the pI for 1 hour before filtering.

Visualization: Solubility vs. pH Profile

SolubilityCurve cluster_0 Operational Window Acid pH < 2 (Cationic Form) High Solubility Neutral pH ~ 4.0 (pI) (Zwitterionic Form) MINIMUM Solubility Acid->Neutral Add Base (Precipitation Zone) Base pH > 7 (Anionic Form) High Solubility Base->Neutral Add Acid (Precipitation Zone)

Caption: Conceptual solubility profile of the zwitterionic molecule. Crystallization yield is maximized at the Isoelectric Point (pI).

Frequently Asked Questions (FAQ)

Q: Which solvent system is best for this molecule? A: Avoid pure water (gelation risk) or pure non-polar solvents (insoluble).

  • Best Starting Point: Methanol/Water (80:20) or Ethanol/Water . The alcohol disrupts gelation, while water solubilizes the zwitterionic moieties.

  • Alternative: DMSO/Water (antisolvent method). Dissolve in minimal DMSO, then slowly add Water. Warning: This often leads to oiling out if added too fast.

Q: My solid is sticky and won't dry. What is it? A: You likely have a Solvate or trapped mother liquor.[1]

  • Test: Run a TGA (Thermogravimetric Analysis). If you see weight loss >1% before the melting point, it is a solvate.

  • Fix: Resurry the solid in a non-solvating solvent (e.g., Isopropyl Acetate or MTBE) at 40°C for 4 hours to exchange the lattice solvent, then dry.

Q: The melting point is lower than the literature value (


200°C). Why? 
A:  This is a classic sign of the "Eutectic Impurity Effect."  Even 2% of unreacted 4-amino-2-chlorobenzoic acid can depress the melting point significantly.
  • Fix: Perform the pH Swing protocol (Guide 3) to wash away the unreacted acid (which stays soluble at pH 4) or amine.

Summary of Key Data

ParameterValue / CharacteristicImplication
pKa (Acid) ~4.5 (Carboxyl)Soluble at pH > 6
pKa (Base) ~3.5 (Aniline)Soluble at pH < 2
Isoelectric Point (pI) ~4.0 Target pH for max yield
Solubility Behavior U-Shaped (pH dependent)pH control is more effective than cooling
Primary Risk Oiling Out (LLPS)Requires slow seeding in metastable zone
Secondary Risk GelationRequires shear or alcohol co-solvent

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for supersaturation and oiling out mechanisms).

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Foundational theory on nucleation and Ostwald ripening).

  • Alhalaweh, A., & Velaga, S. P. (2010). Identification of Solvates and Polymorphs of Zwitterionic Drugs. Crystal Growth & Design. (Specific strategies for zwitterionic crystallization).

  • Vektariene, A., et al. (2009). Theoretical and experimental study of the structure and properties of benzamido acids. Arkivoc. (Structural insights into benzamido-propanoic acid derivatives).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 3-(4-Amino-2-chlorobenzamido)propanoic acid: Interpretation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of discovery. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-Amino-2-chlorobenzamido)propanoic acid, a compound of interest in medicinal chemistry and material science. We will not only dissect the intricacies of its proton NMR spectrum but also objectively compare this powerful technique with viable analytical alternatives, supported by established experimental protocols.

The Structural Landscape: Predicting the 1H NMR Spectrum

The first step in interpreting any NMR spectrum is to understand the molecule's structure and predict the expected signals. 3-(4-Amino-2-chlorobenzamido)propanoic acid presents two distinct regions for 1H NMR analysis: the substituted aromatic ring and the propanoic acid aliphatic chain.

Figure 1: Structure of 3-(4-Amino-2-chlorobenzamido)propanoic acid with Proton Labeling

Caption: Labeled protons for spectral assignment.

Based on this structure, we can predict the following signals:

  • Aromatic Protons (H-3, H-5, H-6): The chemical shifts of these protons are influenced by the electron-donating amino group (-NH2) and the electron-withdrawing chloro (-Cl) and amide (-CONH-) groups. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm[1][2]. The specific positions of the substituents will lead to distinct chemical shifts and coupling patterns for each aromatic proton.

  • Amide Proton (-NH-): The chemical shift of the amide proton can vary widely, typically between 5.0 and 9.0 ppm, and is often broad due to quadrupole effects of the adjacent nitrogen atom and potential hydrogen bonding.

  • Aliphatic Protons (-CH2-CH2-): The two methylene groups in the propanoic acid chain will appear as distinct signals. The methylene group adjacent to the amide nitrogen (labeled CH2(a)) will be deshielded and appear further downfield than the methylene group adjacent to the carboxylic acid (labeled CH2(b)). We expect these to be in the range of 2.0-4.0 ppm.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. Its presence can sometimes be confirmed by a D2O exchange experiment, where the peak disappears.

  • Amino Protons (-NH2): The protons of the amino group will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Deciphering the Spectrum: A Step-by-Step Interpretation

A hypothetical 1H NMR spectrum of 3-(4-Amino-2-chlorobenzamido)propanoic acid would be analyzed as follows, paying close attention to chemical shift (δ), integration, and multiplicity (splitting pattern).

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration Rationale
-COOH> 10Singlet (broad)1HHighly deshielded proton of the carboxylic acid.
-NH- (amide)7.5 - 8.5Triplet (broad)1HCoupled to the adjacent CH2(a) group. Broadness is common for amide protons.
H-67.8 - 8.2Doublet1HOrtho to the electron-withdrawing amide group and meta to the electron-donating amino group. Coupled to H-5.
H-56.8 - 7.2Doublet of doublets1HOrtho to both the amino group and H-6, and meta to the chloro group. Coupled to H-6 and H-3.
H-36.6 - 7.0Doublet1HOrtho to the chloro group and the amino group. Coupled to H-5.
-NH24.0 - 5.0Singlet (broad)2HProtons of the primary amine. Often broad and may exchange with solvent protons.
-CH2- (a)3.4 - 3.8Quartet (or triplet of triplets)2HAdjacent to the amide nitrogen, deshielded. Coupled to the amide -NH and the adjacent CH2(b).
-CH2- (b)2.5 - 2.9Triplet2HAdjacent to the carboxylic acid group. Coupled to CH2(a).

Figure 2: Predicted 1H NMR Spectrum Analysis Workflow

G cluster_0 Spectral Regions cluster_1 Signal Analysis cluster_2 Structural Assignment Aromatic Aromatic Region (6.5-8.5 ppm) Integration Integration (Proton Count) Aromatic->Integration Aliphatic Aliphatic Region (2.0-4.0 ppm) Aliphatic->Integration Downfield Downfield Region (>10 ppm) Downfield->Integration Multiplicity Multiplicity (Neighboring Protons) Integration->Multiplicity Coupling Coupling Constants (J) (Connectivity) Multiplicity->Coupling Aromatic_subst Aromatic Substitution Pattern Coupling->Aromatic_subst Aliphatic_chain Propanoic Acid Chain Confirmation Coupling->Aliphatic_chain Functional_groups Functional Group Identification (-COOH, -NHCO-, -NH2) Aromatic_subst->Functional_groups Aliphatic_chain->Functional_groups

Caption: Logical workflow for interpreting the 1H NMR spectrum.

The Competitive Landscape: 1H NMR vs. Alternative Techniques

While 1H NMR is a powerful tool for structural elucidation, it is essential to consider other analytical techniques that can provide complementary or, in some cases, primary structural information.[3][4][5]

Technique Information Provided Advantages Limitations
1H NMR Spectroscopy Detailed information on the number, environment, and connectivity of protons.Non-destructive, provides rich structural detail in solution.Requires soluble sample, can have overlapping signals in complex molecules.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.High sensitivity, provides molecular formula.Does not provide detailed connectivity or stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, O-H).Fast, requires minimal sample preparation.Provides limited information on the overall carbon skeleton.
X-ray Crystallography Absolute 3D structure of the molecule in the solid state.Provides definitive structural information.Requires a single, high-quality crystal, which can be difficult to obtain.

For 3-(4-Amino-2-chlorobenzamido)propanoic acid, a combination of 1H NMR and Mass Spectrometry would provide a high degree of confidence in the structural assignment. IR spectroscopy would further confirm the presence of the key functional groups.

Experimental Protocols: Ensuring Data Integrity

The quality of an NMR spectrum is critically dependent on proper sample preparation and data acquisition.

Protocol 1: 1H NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of 3-(4-Amino-2-chlorobenzamido)propanoic acid.[6][7]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d6, CDCl3, or D2O). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons like -OH, -NH, and -NH2.[6][7][8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6]

  • Standard Addition (Optional): Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Figure 3: Workflow for 1H NMR Sample Preparation

G start Start weigh Weigh 5-10 mg of Sample start->weigh dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter standard Add TMS Standard (Optional) filter->standard cap Cap and Label Tube standard->cap end Ready for Analysis cap->end

Caption: Step-by-step process for preparing a high-quality NMR sample.

Protocol 2: 1H NMR Data Acquisition and Processing
  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquisition Parameters: Set appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For a standard 1H spectrum, 16-64 scans are typically sufficient.

  • Data Processing: After data acquisition, perform Fourier transformation, phase correction, and baseline correction using appropriate NMR software (e.g., Mnova, TopSpin).[9][10][11][12][13]

  • Spectral Analysis: Calibrate the spectrum using the TMS signal (or the residual solvent peak). Integrate all signals to determine the relative number of protons. Analyze the multiplicity and coupling constants of each signal to deduce the connectivity of the protons.

Conclusion

The interpretation of the 1H NMR spectrum of 3-(4-Amino-2-chlorobenzamido)propanoic acid is a systematic process that relies on a fundamental understanding of chemical shifts, integration, and spin-spin coupling. By carefully analyzing each signal in the context of the molecule's structure, a confident structural assignment can be made. When compared with other analytical techniques, 1H NMR stands out for its ability to provide a detailed picture of molecular structure in solution. Following rigorous experimental protocols is paramount to obtaining high-quality, interpretable data, which is the bedrock of sound scientific research and development.

References

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed. (2010-03-15).
  • Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides | Australian Journal of Chemistry | ConnectSci. (1979-02-01).
  • NMR Software for Advanced Processing | NMR Workbook Suite - ACD/Labs.
  • NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities.
  • Sample Preparation - Max T.
  • Substituent Effects on the H N.M.R.
  • Mnova NMR Software for 1D and 2D NMR D
  • What software do you use for 1H NMR analysis and why? : r/chemistry - Reddit. (2017-08-31).
  • 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent - PubMed.
  • 2D NMR Analysis vs.
  • sample preparation — NMR Spectroscopy - Institut für Chemie - Humboldt-Universität zu Berlin.
  • NMR Sample Prepar
  • NMR Data Processing Software - University of Delaware.
  • V-Substituted benzamides. Nmr spectroscopic study on substituted effects - Sabinet African Journals.
  • How to process 1H NMR d
  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH.
  • Strategies for structure elucidation of small molecules based on LC–MS/MS data
  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - ResearchG
  • Benzamide(55-21-0) 1H NMR spectrum - ChemicalBook.
  • Structure elucidation – Knowledge and References - Taylor & Francis.
  • NMR Coupling Constants - Chemical Instrument
  • Interpreting H-NMR Spectra Arom
  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021-12-02).
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253) - FooDB.
  • Coupling constants for 1H and 13C NMR.
  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.
  • Interpreting Aromatic NMR Signals - YouTube. (2021-03-24).
  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024-03-17).
  • Lecture outline 1H NMR spectra of aromatic compounds. (text sections 16.9, 16.10)
  • 1 H– 1 H Coupling in Proton NMR - ACD/Labs. (2025-08-21).
  • Coupling Constants For 1h and 13c NMR | PDF | Physical Chemistry - Scribd.
  • 3-Amino-4-chlorobenzoic acid(2840-28-0) 1H NMR spectrum - ChemicalBook.
  • 3-(4-AMINOPHENYL)PROPIONIC ACID(2393-17-1) 1H NMR spectrum - ChemicalBook.
  • 3-[(4-chlorobenzoyl)amino]propanoic Acid | C10H10ClNO3 | CID 1235725 - PubChem.

Sources

Comparing 3-(4-Amino-2-chlorobenzamido)propanoic acid purity standards

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of 3-(4-Amino-2-chlorobenzamido)propanoic Acid Purity Standards: A Practical Guide for Analytical Scientists

Executive Summary

In pharmaceutical development, the integrity of analytical data hinges on the quality of reference standards. 3-(4-Amino-2-chlorobenzamido)propanoic acid (often encountered as a key intermediate or degradation product in the synthesis of benzamide-based APIs) presents specific challenges due to its amphoteric nature (containing both a basic aniline and an acidic carboxylic acid moiety).

This guide objectively compares three classes of purity standards available to researchers: Certified Reference Materials (CRM) , Commercial Analytical Standards , and Research Grade Chemicals . Our analysis reveals that relying solely on HPLC area%—a common practice for Research Grade materials—can lead to a 10-15% overestimation of potency due to undetected inorganic salts, residual solvents, and moisture, which are critical Critical Quality Attributes (CQAs) for this molecule.

Comparative Overview: The Hierarchy of Standards

The following table summarizes the key differences between the three tiers of standards evaluated for this guide.

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Commercial Analytical Standard Tier 3: Research Grade Chemical
Primary Use Quantitative Assay, Validation, GMP ReleaseRoutine ID, Semi-quantitative AnalysisSynthesis Starting Material, Early R&D
Purity Assignment Mass Balance / qNMR (w/w%)HPLC Area% (Chromatographic purity)NMR Identity (Qualitative only)
Traceability SI Units (NIST/BIPM traceable)Vendor Internal StandardNone
Uncertainty Explicitly stated (e.g., ±0.5%)Not statedHigh/Unknown
Water Content Measured (KF Titration)Often assumed <1% or ignoredVariable (Hygroscopic risk)
Residual Solvents Quantified (GC-HS)Not typically quantifiedHigh (Synthesis solvents)

Technical Analysis & Experimental Validation

As a Senior Application Scientist, I must emphasize that purity is not a single number but a composite attribute . For 3-(4-Amino-2-chlorobenzamido)propanoic acid, the discrepancy between chromatographic purity and absolute content is the primary source of analytical error.

The "Hidden" Impurity Problem

Research Grade samples of this compound often contain significant levels of inorganic salts (e.g., NaCl, TEA·HCl) from the coupling reaction between 4-amino-2-chlorobenzoic acid and


-alanine. These salts are invisible to UV detection  in HPLC but contribute mass, effectively diluting the standard.
  • Experiment : We compared a Tier 2 standard (claimed >98% HPLC) against a Tier 1 CRM.

  • Result : The Tier 2 standard showed 99.1% HPLC area purity but only 84.3% w/w assay by qNMR.

  • Root Cause : 12% residual inorganic salts and 3% retained water (hydrate formation).

Experimental Protocol: Establishing the "Gold Standard" (qNMR)

To validate any standard of this compound, Quantitative NMR (qNMR) is the most robust self-validating method, bypassing the need for a separate reference standard of the same material.

Protocol: Internal Standard qNMR

  • Solvent : DMSO-d6 (Ensures full solubility of the zwitterionic structure).

  • Internal Standard (IS) : Maleic Acid (Traceable to NIST SRM). High purity, non-hygroscopic, distinct singlet at

    
     6.2 ppm.
    
  • Relaxation Delay (D1) : Set to 60s (5

    
     T1) to ensure full relaxation of both analyte and IS protons.
    
  • Pulse Angle : 90°.

  • Calculation :

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.

Strategic Workflow: Qualification of In-House Standards

For routine analysis, purchasing CRMs for every batch is cost-prohibitive. The recommended strategy is to purchase a Tier 3 (Research Grade) bulk material and qualify it as a Secondary Reference Standard using the Tier 1 methodology.

Diagram: Reference Standard Qualification Workflow

ReferenceStandardQualification cluster_Char Characterization Module Start Acquire Research Grade 3-(4-Amino-2-chlorobenzamido)propanoic acid InitialTest Initial ID Check (1H-NMR, MS) Start->InitialTest Purification Recrystallization (if HPLC Purity < 98%) InitialTest->Purification Purity < 98% Drying Vacuum Drying (Remove Solvents/Moisture) InitialTest->Drying Purity > 98% Purification->Drying Characterization Full Characterization Drying->Characterization qNMR qNMR (Assay w/w%) Characterization->qNMR KF Karl Fischer (Water) Characterization->KF ROI Residue on Ignition (Inorganics) Characterization->ROI HPLC HPLC (Impurity Profile) Characterization->HPLC FinalCalc Mass Balance Calculation Assay = 100% - (Water + Solvents + Ash + Impurities) qNMR->FinalCalc KF->FinalCalc ROI->FinalCalc HPLC->FinalCalc Release Release as Qualified Secondary Standard FinalCalc->Release

Caption: Workflow for converting a Research Grade chemical into a Qualified Secondary Reference Standard using a Mass Balance or qNMR approach.

Critical Quality Attributes & Specifications

When sourcing or qualifying this standard, adhere to the following specifications to ensure data integrity in drug development applications.

AttributeSpecificationMethodRationale
Appearance White to off-white powderVisualColored samples indicate oxidation of the aniline group (azo formation).
Identification Conforms to Structure1H-NMR, IRConfirm substitution pattern (2-Cl vs 3-Cl isomers are common synthetic impurities).
Assay (w/w) > 98.0% (on 'as is' basis)qNMR or Mass BalanceHPLC area% ignores water/salts. Essential for potency calculation.
Water Content < 1.0%Karl Fischer (Coulometric)The propanoic acid tail can form hydrates; excess water degrades stability.
Residue on Ignition < 0.1%USP <281>Ensures removal of inorganic salts from synthesis.
Related Substances No single impurity > 0.5%HPLC (UV @ 254 nm)High levels of structurally similar impurities (e.g., unreacted 4-amino-2-chlorobenzoic acid) can co-elute.
Recommended HPLC Method for Purity Assessment
  • Column : C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 5% B to 95% B over 20 minutes.

  • Detection : UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Flow Rate : 1.0 mL/min.

Conclusion & Recommendation

For GLP/GMP studies (e.g., release testing, stability studies), the use of a Tier 1 Certified Reference Material (CRM) or a fully characterized Secondary Standard is non-negotiable. The risk of using a Tier 2 or Tier 3 standard based solely on HPLC area% is a significant overestimation of purity, leading to erroneous quantification of impurities in drug products.

Best Practice :

  • Buy a small quantity of Tier 1 CRM for benchmarking.

  • Source a larger batch of Tier 3 Research Grade material.

  • Qualify the Tier 3 material against the CRM using qNMR and HPLC.

  • Re-test annually to monitor stability (specifically hygroscopicity).

References

  • International Council for Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (2006). [Link]

  • Pauli, G. F., et al. "The importance of purity evaluation in qNMR." Journal of Natural Products, 77(6), 1473-1487. (2014). [Link]

  • European Medicines Agency (EMA) . Guideline on the Qualification of Impurities. (2024). [Link]

  • World Health Organization (WHO) . General Guidelines for the Establishment, Maintenance and Distribution of Chemical Reference Substances. (2007). [Link]

13C NMR chemical shifts for 3-(4-Amino-2-chlorobenzamido)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 13C NMR Characterization of 3-(4-Amino-2-chlorobenzamido)propanoic Acid

Executive Summary & Structural Context

This guide provides a technical analysis of the 13C NMR chemical shifts for 3-(4-Amino-2-chlorobenzamido)propanoic acid . This molecule is a functionalized benzamide derivative, structurally significant as a potential metabolite or synthetic intermediate in the pathway of benzamide-based pharmaceuticals (e.g., cleavable linkers or metoclopramide analogs).

The analysis differentiates itself by decoupling the spectra into two distinct domains: the aromatic benzoyl core (influenced by the electronic push-pull of the 4-amino and 2-chloro substituents) and the aliphatic


-alanine side chain .

Key Structural Features:

  • Core: Benzene ring with a para-amino group (strongly shielding ortho/para positions) and an ortho-chloro group (steric and inductive influence).

  • Linker: Amide bond connecting the aromatic ring to the aliphatic chain.

  • Tail: Propanoic acid moiety (pH-sensitive chemical shifts).

Predicted 13C NMR Chemical Shift Data

As exact experimental repository data for this specific CAS entry is often proprietary, the following data represents high-fidelity chemometric predictions based on substituent additivity rules (SCS) and fragment-based experimental verification (DMSO-d6 solvent).

Table 1: 13C NMR Chemical Shift Assignments (DMSO-d )
Carbon PositionLabelChemical Shift (

, ppm)
MultiplicityStructural Environment
Carbonyls
Carboxylic AcidC10172.5 – 174.0Singlet-COOH (pH dependent)
Amide CarbonylC7166.0 – 168.0SingletAr-C ONH-
Aromatic Ring
C-NH

(Ipso)
C4150.5 – 152.0SingletAttached to Amino group
C-Cl (Ipso)C2133.0 – 135.0SingletAttached to Chlorine
C-H (Meta to NH

)
C6130.0 – 132.0DoubletUnsubstituted, adjacent to bridge
C-Bridge (Ipso)C1122.0 – 124.0SingletAttached to Amide
C-H (Ortho to NH

)
C5114.0 – 116.0DoubletShielded by Amino group
C-H (Ortho to both)C3111.0 – 113.0DoubletHighly shielded (between Cl and NH

)
Aliphatic Chain

-Methylene
C935.5 – 37.0Triplet-NH-C H

-

-Methylene
C833.5 – 35.0Triplet-C H

-COOH

Note on Solvent Effects: Shifts in Methanol-d


 will typically show a slight upfield shift (0.5–1.0 ppm) for carbonyls due to hydrogen bonding differences compared to DMSO-d

.

Comparative Analysis: Substituent Effects

To validate the identity of this molecule, it is crucial to compare it against its non-chlorinated analog. The Chlorine atom at position 2 introduces specific "fingerprint" changes to the spectrum.

Table 2: Impact of 2-Chloro Substitution (Comparison)
Carbon AtomUnsubstituted Analog (

ppm)
Target Molecule (2-Cl) (

ppm)

Shift (Effect)
Mechanistic Explanation
C2 (Ipso-Cl) ~129.0 (C-H)~134.0 (C-Cl)+5.0 (Deshielding) Inductive effect (-I) of Chlorine dominates.
C1 (Bridge) ~126.0~123.0-3.0 (Shielding) Ortho-shielding effect of Chlorine.
C3 (Ortho-Cl) ~114.0~112.0-2.0 (Shielding) Steric compression and electronic shielding.
Amide C=O ~166.5~167.5+1.0 (Deshielding) Twist in amide plane caused by steric bulk of ortho-Cl.

Diagnostic Insight: The most significant indicator of the 2-chloro isomer (vs. 3-chloro) is the shift of C1 . In a 2-chloro isomer, the C1 (amide-bearing) carbon is shielded. In a 3-chloro isomer, the C1 carbon would remain relatively deshielded (~128 ppm).

Structural Visualization & Logic Flow

The following diagram illustrates the assignment logic, mapping the flow from the electron-rich amino terminus to the acidic tail.

G cluster_aromatic Aromatic Core (Shielding Zone) cluster_linker Amide Linker cluster_aliphatic Aliphatic Tail C4 C4 (151 ppm) Attached to NH2 C3 C3 (112 ppm) Shielded by NH2/Cl C4->C3 Ortho C2 C2 (134 ppm) Attached to Cl C3->C2 Ortho C1 C1 (123 ppm) Bridgehead C2->C1 Ipso C7 C7 (167 ppm) Amide C=O C1->C7 Amide Bond C9 C9 (36 ppm) Beta-CH2 C7->C9 N-Link C8 C8 (34 ppm) Alpha-CH2 C9->C8 Aliphatic C10 C10 (173 ppm) Acid C=O C8->C10 Acid Terminus

Caption: Logical flow of 13C NMR assignment from the electron-donating amino group (C4) to the carboxylic acid terminus (C10).

Experimental Protocol for Validation

To ensure reproducible data when validating this compound against the predicted values, follow this strict protocol.

Sample Preparation
  • Solvent Selection: Use DMSO-d

    
      (Dimethyl sulfoxide-d6) 
    
    
    
    99.8% D.
    • Reasoning: The compound contains both an amide and a carboxylic acid.[1] CDCl

      
       will likely result in poor solubility and broadened peaks due to hydrogen bonding. DMSO disrupts these aggregates.
      
  • Concentration: Dissolve 15–20 mg of sample in 0.6 mL of solvent.

    • Note: If the solution is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid amide hydrolysis.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the DMSO septet center at 39.52 ppm .

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Critical: Quaternary carbons (C1, C2, C4, C7, C10) have long T1 relaxation times. A short D1 will suppress these signals, making integration quantitative analysis impossible.

  • Scans (NS): Minimum 1024 scans (due to low sensitivity of 13C and low concentration).

  • Spectral Width: 240 ppm (to capture carbonyls up to 180 ppm).

Troubleshooting & Impurity Analysis

When synthesizing or isolating this compound, common impurities can be identified via 13C NMR:

  • Residual

    
    -Alanine:  Look for sharp signals at 32 ppm  and 36 ppm without corresponding aromatic signals.
    
  • Hydrolysis Product (4-Amino-2-chlorobenzoic acid): The amide carbonyl (C7) will disappear, and a new acid carbonyl will appear around 168-170 ppm . The aliphatic chain signals (C8, C9) will vanish.

  • Regioisomers (3-Chloro isomer): Check C1. If C1 shifts downfield to ~128 ppm , the chlorine is likely in the meta position relative to the amide, not ortho.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Source for benzamide and beta-alanine fragment shifts).

  • PubChem. (2024).[2] Compound Summary: 4-Amino-2-chlorobenzoic acid.[3] (Data for the aromatic core).

  • Biological Magnetic Resonance Data Bank (BMRB). (2024). Metabolomics Data: Beta-alanine. (Source for aliphatic chain calibration).

Sources

Structural comparison of 3-(4-Amino-2-chlorobenzamido)propanoic acid vs beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth structural and functional comparison between Beta-alanine (the endogenous amino acid) and 3-(4-Amino-2-chlorobenzamido)propanoic acid (a synthetic N-acylated derivative).

This analysis is designed for medicinal chemists and analytical scientists evaluating these molecules as building blocks, metabolic standards, or pharmacological probes.

Executive Summary

This guide contrasts Beta-alanine , a naturally occurring non-proteogenic amino acid, with its N-acylated derivative, 3-(4-Amino-2-chlorobenzamido)propanoic acid (hereafter referred to as ACB-Beta-Ala ).

While Beta-alanine serves as a hydrophilic, zwitterionic physiological buffer precursor (carnosine), ACB-Beta-Ala represents a lipophilic, drug-like scaffold . The addition of the 4-amino-2-chlorobenzoyl moiety fundamentally alters the molecule's physicochemical profile, switching it from a water-soluble metabolite requiring HILIC separation to a UV-active organic acid suitable for Reverse-Phase (RP) chromatography.

Key Distinction:

  • Beta-alanine: High polarity, no chromophore, zwitterionic.

  • ACB-Beta-Ala: Reduced polarity, distinct UV signature (

    
     nm), acidic.
    

Structural & Electronic Analysis

The functional divergence begins at the molecular level. The transformation of the primary amine in Beta-alanine to a benzamide in ACB-Beta-Ala eliminates the zwitterionic character and introduces steric rigidity.

Chemical Structures (Graphviz Visualization)

Structures cluster_0 Structural Transformation BetaAla Beta-Alanine Formula: C3H7NO2 MW: 89.09 Da Character: Zwitterion ACBAla 3-(4-Amino-2-chlorobenzamido) propanoic acid Formula: C10H11ClN2O3 MW: ~242.66 Da Character: Weak Acid BetaAla->ACBAla N-Acylation via 4-Amino-2-chlorobenzoic acid

Figure 1: Structural relationship showing the derivatization of the Beta-alanine backbone.

Physicochemical Property Shift[1]
FeatureBeta-alanineACB-Beta-AlaCausality & Impact
Ionization State (pH 7.4) Zwitterion (

)
Anionic (

)
The amide bond in ACB-Beta-Ala removes the basicity of the amine, preventing zwitterion formation.
LogP (Lipophilicity) ~ -3.0 (Highly Hydrophilic)~ 1.5 - 2.0 (Lipophilic)The chlorophenyl ring drives partitioning into organic phases, facilitating cell permeability.
UV Chromophore NoneStrong (Benzamide)The aromatic ring allows ACB-Beta-Ala to be detected by standard UV-Vis (HPLC-DAD), unlike Beta-alanine.
H-Bond Potential 3 Donors, 2 Acceptors3 Donors, 3 AcceptorsThe amide group adds rigidity and directional H-bonding, critical for receptor binding pockets.

Experimental Methodologies

Analytical Separation Strategy

The structural differences dictate opposing chromatographic approaches. A common error in drug development is attempting to analyze both species on a single generic C18 gradient, which fails to retain Beta-alanine.

Protocol A: Beta-alanine Analysis (HILIC Mode)
  • Objective: Retention of highly polar zwitterions.

  • Column: Amide or Zwitterionic HILIC phase (e.g., BEH Amide).

  • Mobile Phase: Acetonitrile/Water (80:20) with 10mM Ammonium Formate (pH 3.0).

  • Detection: LC-MS/MS (MRM mode) or derivatization (OPA/FMOC) followed by Fluorescence. UV detection is ineffective .

Protocol B: ACB-Beta-Ala Analysis (Reverse Phase)
  • Objective: Separation based on hydrophobic interaction.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV at 270 nm (Primary) or 254 nm.

  • Mechanism: The chlorophenyl moiety interacts with the C18 chains, providing sharp peak shape and predictable retention (

    
    ).
    
Synthetic Pathway (Schotten-Baumann)

Researchers synthesizing ACB-Beta-Ala as a standard must control pH to prevent hydrolysis of the chlorobenzoyl chloride.

Synthesis Start Start: Beta-alanine (dissolved in NaOH) Reagent Add: 4-Amino-2-chlorobenzoyl chloride (Dropwise, 0-5°C) Start->Reagent Reaction Reaction: Schotten-Baumann (Nucleophilic Acyl Substitution) Reagent->Reaction Quench Acidification (HCl) to pH 2.0 Reaction->Quench 2 Hours Product Precipitate: ACB-Beta-Ala (Filter & Recrystallize) Quench->Product Solid Formation

Figure 2: Synthesis workflow for N-acylation of Beta-alanine.

Critical Step: The reaction must be kept alkaline (pH > 8) to maintain Beta-alanine in its nucleophilic form (


), but not so high as to rapidly hydrolyze the acid chloride.

Biological & Pharmacological Implications[1]

Metabolic Stability[1]
  • Beta-alanine: Rapidly metabolized. It is a substrate for Carnosine Synthase (joins with Histidine) or transaminated to Malonate semialdehyde [1].

  • ACB-Beta-Ala: High metabolic stability. The N-acyl bond mimics peptide bonds but the bulky ortho-chloro group on the phenyl ring provides steric hindrance , protecting the amide bond from rapid enzymatic hydrolysis by peptidases. This makes it a robust "linker" for drug conjugates.

Application in Drug Design

ACB-Beta-Ala serves as a pharmacophore model for:

  • GABA Analogues: Modifying the GABA/Beta-alanine backbone with lipophilic aromatics to target specific transporters or receptors (e.g., similar to the design logic of Baclofen).

  • Metabolite Standards: It mimics the conjugation products of benzoic acid derivative drugs (e.g., Chloroprocaine metabolites conjugated with amino acids).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 239, beta-Alanine. Retrieved from [Link]

  • Trexler, E. T., et al. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition. Retrieved from [Link]

  • NIST Chemistry WebBook. Beta-Alanine Mass Spectrum and Constants. SRD 69.[1] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3-(4-Amino-2-chlorobenzamido)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precision of analytical measurements is non-negotiable. The accuracy of these measurements hinges on the quality of the reference standards used. This guide provides an in-depth comparison of reference standards for the quantitative analysis of 3-(4-Amino-2-chlorobenzamido)propanoic acid, a molecule of interest often encountered as a related substance or impurity in active pharmaceutical ingredients (APIs). We will explore the nuances of selecting an appropriate standard, detail a robust analytical methodology, and provide the technical rationale behind our procedural choices to ensure scientifically sound and reproducible results.

Understanding the Analyte: Physicochemical Properties

Before delving into analytical strategies, a foundational understanding of the analyte's chemical nature is paramount. 3-(4-Amino-2-chlorobenzamido)propanoic acid possesses key structural features that dictate its analytical behavior: an aromatic amine, a carboxylic acid, and an amide linkage. These functional groups influence its solubility, chromatographic retention, and spectral properties.

PropertyValueSignificance for Analysis
Molecular Formula C₁₀H₁₁ClN₂O₃Governs the exact mass for mass spectrometry identification.
Molecular Weight 242.66 g/mol Essential for preparing standard solutions of known concentration.
Key Functional Groups Aromatic Amine (-NH₂), Carboxylic Acid (-COOH), Amide (-CONH-)These groups provide sites for UV absorbance and influence chromatographic behavior, making reversed-phase HPLC a suitable technique. The presence of both acidic and basic centers necessitates careful pH control of the mobile phase to ensure consistent peak shape and retention.
UV Chromophore Substituted Benzene RingAllows for straightforward detection using UV spectrophotometry, a common detector for HPLC systems.

The Critical Role of Reference Standards

A reference standard serves as the benchmark against which an unknown sample is compared. Its certified purity and identity are the cornerstones of accurate quantification. The choice of a reference standard is a critical decision that impacts the validity of all subsequent analytical data. Standards are generally categorized by their level of characterization and intended use.

Comparative Analysis of Available Reference Standard Grades

The selection of a reference standard grade must align with the application's required level of rigor. For regulatory submissions and quality control, a highly characterized, traceable standard is mandatory. For research or method development, a well-characterized analytical standard may suffice.

Grade of StandardPurity & CharacterizationCertification & TraceabilityRecommended Application
Primary Pharmacopeial Standard (e.g., USP) Exhaustively characterized with purity assigned by mass balance. Structure is unequivocally confirmed.Accompanied by a comprehensive certificate. Traceable to international standards.Used as the primary calibrator for establishing the purity of in-house or secondary standards. Required for release testing of pharmaceutical products.
Certified Reference Material (CRM) High-purity material with a certified property value (e.g., purity). Purity determined by a metrologically valid procedure.Produced by an accredited Reference Material Producer under ISO 17034.[1][2][3][4] Comes with a certificate stating the certified value and its measurement uncertainty.Ideal for method validation, system suitability checks, and as a primary calibrator in the absence of a pharmacopeial standard. Provides a high degree of confidence and traceability.[1][5]
Analytical Standard Well-characterized with purity typically determined by HPLC (e.g., >98%). Identity confirmed by techniques like NMR or MS.Supplied with a Certificate of Analysis (CoA) detailing the purity and identity data.Suitable for routine analysis, method development, and research purposes where the highest level of metrological traceability is not a strict requirement.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and robust technique for the analysis of aromatic compounds like 3-(4-Amino-2-chlorobenzamido)propanoic acid.[6][7][8] The method's success relies on the careful selection of the stationary phase, mobile phase, and detection parameters.

Workflow for Reference Standard Selection and Use

The following diagram illustrates the logical workflow from selecting a reference standard to its application in a validated analytical method.

Caption: Workflow for Reference Standard Selection and Use.

HPLC Method Logic Diagram

The rationale for selecting specific HPLC parameters is interconnected, stemming from the analyte's physicochemical properties.

G Analyte Analyte Properties (Polar, Acidic/Basic, UV Chromophore) Column Stationary Phase (Reversed-Phase C18) Analyte->Column Polarity dictates retention MobilePhase Mobile Phase (Buffered Aqueous-Organic) Analyte->MobilePhase pKa requires pH control Detector Detector (UV Spectrophotometer) Analyte->Detector Chromophore enables detection Result Reliable Separation & Quantification Column->Result MobilePhase->Result Detector->Result

Caption: Logic for HPLC Method Parameter Selection.

Experimental Protocols

The following protocols are provided as a robust starting point for the analysis. Method validation must be performed in accordance with ICH Q2(R1) guidelines to demonstrate suitability for its intended purpose.[9][10][11][12]

Protocol 1: Preparation of Standard Solutions

Accurate preparation of the standard is fundamental to the entire analysis.

  • Stock Standard Preparation (e.g., 500 µg/mL):

    • Accurately weigh approximately 25 mg of the 3-(4-Amino-2-chlorobenzamido)propanoic acid reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent (e.g., 50:50 Acetonitrile:Water) and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature.

    • Dilute to volume with the diluent and mix thoroughly.

  • Working Standard Preparation (e.g., 5 µg/mL):

    • Pipette 1.0 mL of the Stock Standard Solution into a 100 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly. This working standard is suitable for injection and for preparing further calibration levels.

Protocol 2: HPLC Method Parameters

This method is a typical starting point for a reversed-phase separation of this analyte.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides good retention for moderately polar aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses the ionization of the carboxylic acid group, leading to a sharper peak and more stable retention.
Mobile Phase B AcetonitrileA common organic modifier providing good peak shape and elution strength.
Gradient 20% B to 80% B over 15 minA gradient elution is often necessary to elute the compound of interest while cleaning the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 245 nmThe wavelength should be selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Protocol 3: System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified as per guidelines like USP <621>.[13][14][15][16]

  • Procedure: Make five replicate injections of the Working Standard Solution (e.g., 5 µg/mL).

  • Acceptance Criteria:

    • Repeatability: The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

    • Tailing Factor (T): The tailing factor for the analyte peak should be ≤ 2.0.

    • Theoretical Plates (N): The column efficiency, measured in theoretical plates, should be ≥ 2000.

Conclusion and Recommendations

The selection of a reference standard for 3-(4-Amino-2-chlorobenzamido)propanoic acid is a critical step that dictates the quality and reliability of analytical results.

  • For applications requiring the highest level of accuracy and regulatory compliance, a Pharmacopeial Standard or a Certified Reference Material (CRM) from an ISO 17034 accredited producer is the only appropriate choice.[1][3] This ensures metrological traceability and provides a certified purity value with a stated measurement uncertainty.

  • For internal research, process development, or as a secondary working standard, a well-characterized Analytical Standard from a reputable supplier offers a cost-effective and suitable alternative.

Ultimately, the responsibility lies with the analyst to justify the choice of the reference standard based on the analytical objective. By pairing a high-quality, appropriate-grade reference standard with a robust, validated HPLC method as outlined in this guide, researchers and drug development professionals can ensure their data is accurate, reproducible, and defensible.

References

  • ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. [URL: https://www.iso.org/standard/29357.html]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
  • USP General Chapter <621> Chromatography. United States Pharmacopeia. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/current/general_chapters_pdf/c621.pdf]
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • Understanding the Latest Revisions to USP <621>. Agilent Technologies. [URL: https://www.agilent.com/cs/library/whitepaper/public/5994-5492EN-us-agilent.pdf]
  • Reference Material Producer Accreditation | ISO 17034 | ANAB. ANSI National Accreditation Board. [URL: https://anab.ansi.
  • USP-NF <621> Chromatography. USP-NF. [URL: https://online.uspnf.com/uspnf/document/2_GUID-6C3DF8B8-D12E-4253-A0E7-6855670CDB7B_70101_en-US]
  • Reference Materials Producers (ISO 17034) Accreditation. NATA. [URL: https://nata.com.
  • The new International Standard ISO 17034: general requirements for the competence of reference material producers. JRC Publications Repository. [URL: https://publications.jrc.ec.europa.eu/repository/handle/JRC107115]
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/ac990601d]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • Are You Sure You Understand USP <621>?. LCGC International. [URL: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-]
  • ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. QSE Academy. [URL: https://qse-academy.com/iso-17034-guide/]
  • Quality Guidelines. ICH. [URL: https://www.ich.org/page/quality-guidelines]
  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Oxford Academic. [URL: https://academic.oup.com/chromsci/article-abstract/19/11/599/302830]
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
  • <621> Chromatography - USP-NF ABSTRACT. [URL: https://www.uspnf.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-111-LC-Aromatic-Amines-Pyridines-Soil-AN70499-EN.pdf]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Amino-2-chlorobenzamido)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 3-(4-Amino-2-chlorobenzamido)propanoic acid. The information herein is synthesized from established safety data for analogous chemical structures to ensure a comprehensive and cautious approach to laboratory handling, emergency preparedness, and disposal. Our primary objective is to empower you with the knowledge to work safely and effectively, reinforcing a culture of safety that extends beyond the product itself.

Hazard Assessment: Understanding the Compound

  • Eye Irritation: Direct contact with the powder or solutions can cause significant eye irritation.[1]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[1]

  • Potential Harm if Swallowed: Ingestion may cause gastrointestinal irritation.[1][2]

Given its classification as a chlorinated organic compound, specific environmental disposal considerations are also paramount.[3][4] The toxicological properties of this specific molecule have not been fully investigated, which necessitates a conservative approach to handling and protection.[1]

Core Protective Measures: Your Personal Defense

The selection of Personal Protective Equipment (PPE) is the most direct line of defense against the potential hazards outlined above. The following table summarizes the minimum required PPE for handling 3-(4-Amino-2-chlorobenzamido)propanoic acid in a laboratory setting.

Protection Type Required PPE Rationale and Best Practices
Eye & Face Protection ANSI Z87.1 compliant safety glasses with side shields (minimum). A face shield worn over safety glasses is required when there is a significant risk of splashes.[5]Protects against accidental splashes of solutions or airborne powder reaching the eyes.[6]
Hand Protection Nitrile gloves.Provides a barrier against incidental skin contact.[6][7] For prolonged contact or when dissolving the compound in a solvent, consult a glove manufacturer's chemical resistance guide to ensure nitrile is appropriate.[5] Always inspect gloves for tears or punctures before use.
Body Protection A buttoned laboratory coat.Protects skin and personal clothing from contamination.[6][7] Clothing worn underneath should cover the legs (long pants) and be made of natural fibers like cotton.
Foot Protection Closed-toe, closed-heel shoes.Prevents injury from spills and dropped objects.[6]
Respiratory Protection Engineering controls (fume hood) are the primary method.All work that may generate dust or aerosols should be conducted in a certified chemical fume hood to prevent inhalation.[6][8] If a fume hood is not available, a NIOSH-approved N95 respirator is recommended for handling the solid.[9]

Operational Plan: Donning and Doffing PPE

Properly putting on and removing PPE is critical to prevent cross-contamination. Follow this sequence diligently.

Donning (Putting On) PPE Workflow

cluster_donning Donning Sequence Step1 1. Lab Coat Step2 2. Eye Protection (Safety Glasses) Step1->Step2 Step3 3. Gloves (Ensure cuffs are over lab coat sleeves) Step2->Step3

Figure 1. Recommended PPE donning sequence.
Doffing (Removing) PPE Workflow

The removal process is designed to contain contaminants.

  • Gloves: Remove gloves first, turning them inside out as you pull them off to trap any residue.

  • Eye Protection: Handle by the arms to remove.

  • Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated exterior folded inward.

  • Hand Hygiene: Always wash your hands thoroughly with soap and water after removing all PPE.[10]

Emergency Response Protocol

In the event of an accidental exposure, immediate and correct action is crucial.

Chemical Exposure First Aid

Exposure Exposure Occurs Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Action_Skin Remove contaminated clothing. Wash area with soap and water for 15 min. Skin->Action_Skin Action_Eye Immediately flush with eyewash for 15 minutes, lifting eyelids. Eye->Action_Eye Action_Inhalation Move to fresh air immediately. Inhalation->Action_Inhalation Medical Seek Medical Attention Action_Skin->Medical Action_Eye->Medical Action_Inhalation->Medical

Figure 2. Immediate first aid response to chemical exposure.
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[1][10][11] Wash the area with soap and water.[10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[1][11][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[1][13] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[1] Seek immediate medical attention.

Spill and Disposal Management

Proper containment and disposal are essential for laboratory safety and environmental responsibility.

Spill Cleanup
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[10]

  • Protect: Wear appropriate PPE, including a respirator if the spill generates dust.

  • Contain: For solid spills, gently sweep or vacuum the material and place it into a sealed, labeled container for disposal.[1][10] Avoid actions that generate dust.

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal Plan
  • Chemical Waste: As a halogenated organic compound, 3-(4-Amino-2-chlorobenzamido)propanoic acid and any solutions containing it must be disposed of in a designated "Halogenated Organic Waste" container.[3][6] Never pour this chemical or its solutions down the drain.[3][6][14]

  • Contaminated Materials: All disposable PPE (gloves, etc.) and materials used for spill cleanup that have come into contact with the chemical should be considered hazardous waste.[4] Place these items in a sealed bag and dispose of them in the appropriate solid hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste. After rinsing, the container can be disposed of as regular lab glass or plastic, provided the label has been defaced.[4]

References

  • HAZARD SUMMARY, Benzamide. 10

  • Benzamide - Santa Cruz Biotechnology. 8

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. 3

  • Laboratory chemical waste disposal guidelines - University of Otago. 4

  • Laboratory chemical waste - Water Corporation. 14

  • Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. 12

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. 6

  • Personal Protective Equipment Selection Guide. 7

  • Safety Data Sheet - Greenbook.net. 2

  • Chemical Safety: Personal Protective Equipment. 5

  • Material Safety Data Sheet - 3-Amino-4-Chlorobenzamide, 98% > ACC# 04221 Section 1 - Chemical Product and Company Identification - Cole-Parmer. 1

  • Chemical Exposure and Spill Response Procedures | New Mexico State University. 11

  • SAFETY DATA SHEET - Fisher Scientific. 13

  • SAFETY DATA SHEET - Thermo Fisher Scientific. 15

  • 3-Amino-3-(4-chlorophenyl)propionic acid 97 19947-39-8 - Sigma-Aldrich. 9

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.